N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide
Description
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a cyclopropyl group attached to a hydroxypropyl chain. This structure combines the aromatic thiophene core with a polar hydroxy group and a strained cyclopropane ring, which may enhance both solubility and target-binding specificity. The hydroxypropyl group likely contributes to hydrogen-bonding interactions, while the cyclopropyl moiety may improve metabolic stability by resisting oxidative degradation .
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10(8-1-2-8)3-5-12-11(14)9-4-6-15-7-9/h4,6-8,10,13H,1-3,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMOBYPAWAUGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 3-cyclopropyl-3-hydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic anhydride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)thiophene-3-carboxamide.
Reduction: Formation of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-amine.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide and its analogs:
Key Research Findings
Substituent Effects on Bioactivity : Fluorophenyl and adamantyl groups enhance target affinity but may reduce solubility, whereas hydroxypropyl and cyclopropyl groups optimize a balance between potency and pharmacokinetics .
Electron-Deficient Cores : Chlorine and trifluoroacetamido substituents () increase electron deficiency, enhancing interactions with positively charged residues in enzymatic pockets .
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide group and a cyclopropyl-hydroxypropyl side chain. Its chemical formula is CHNOS.
Research has indicated that compounds similar to this compound may interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, derivatives of thiophene compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : The compound may exhibit anticancer activity through the inhibition of specific enzymes involved in cancer cell proliferation. Similar compounds have been noted to induce G2/M cell cycle arrest, suggesting a mechanism that could be exploited for cancer therapy .
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor of ribonuclease H, which is crucial for HIV replication. This suggests potential utility in antiviral therapies .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria | Inhibition of growth | |
| Anticancer | Cancer cell lines | Induction of G2/M arrest | |
| Antiviral | RNase H | Inhibition (IC50 in nanomolar range) |
Case Studies
- Antimicrobial Efficacy : A study screened several thiophene derivatives for their antimicrobial properties, finding that certain modifications significantly enhanced their effectiveness against common bacterial strains. The results indicated that the presence of the thiophene moiety was critical for activity.
- Cancer Cell Line Studies : Research involving the compound's analogs demonstrated promising results in inhibiting proliferation in various cancer cell lines. The study highlighted the importance of structural features in enhancing anticancer efficacy .
- HIV Research : A focused investigation on ribonuclease H inhibitors led to the identification of compounds similar to this compound, which showed selective inhibition through binding at an allosteric site, providing insight into novel antiviral strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
